molecular formula C19H21N5OS B2371689 benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034619-25-3

benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No.: B2371689
CAS No.: 2034619-25-3
M. Wt: 367.47
InChI Key: MOAPURPAIOUGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzo[d]thiazoles are a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The compound benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone integrates a benzo[d]thiazole moiety with a piperazine and a cyclopropyl-substituted pyrazole, suggesting potential for significant biological activity. This article reviews the current knowledge on the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core followed by the introduction of the piperazine and pyrazole moieties through coupling reactions. The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit notable anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis induction
Compound BA5493.2Cell cycle arrest

Antimicrobial Activity

Benzo[d]thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Anticonvulsant Activity

The anticonvulsant potential of similar thiazole-based compounds has been documented in various studies. The compound’s structure suggests it may interact with GABA receptors or modulate ion channels, thereby exerting anticonvulsant effects.

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes within the body:

  • Enzyme Inhibition : Compounds with a similar structure have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer’s.
  • Receptor Modulation : Interaction with GABA receptors has been suggested for anticonvulsant activity, enhancing inhibitory neurotransmission.
  • Cellular Pathway Interference : The compound may interfere with pathways involved in cell proliferation and apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Study on Anticancer Activity : A study involving a series of thiazole derivatives demonstrated significant cytotoxicity against breast cancer cells, with detailed molecular docking studies revealing binding affinities that support their use as potential anticancer agents.
  • Antimicrobial Efficacy : Research on thiazole-based compounds showed promising results against multi-drug resistant strains, highlighting their potential as new antimicrobial agents.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-22-17(12-15(21-22)13-6-7-13)23-8-10-24(11-9-23)19(25)18-20-14-4-2-3-5-16(14)26-18/h2-5,12-13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAPURPAIOUGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.